molecular formula C22H23ClN6O B3412758 3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea CAS No. 933253-86-2

3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea

Cat. No.: B3412758
CAS No.: 933253-86-2
M. Wt: 422.9 g/mol
InChI Key: NYYMQIKUCYLUTL-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea is an organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. The presence of various functional groups in the molecule, such as the chlorophenyl and pyrimidinyl groups, suggests that it may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: Starting with a pyrimidine precursor, functional groups are introduced through nucleophilic substitution or other reactions.

    Introduction of the pyrrolidine group: This can be achieved through alkylation or amination reactions.

    Coupling with the chlorophenyl group: This step often involves a coupling reaction, such as Suzuki or Heck coupling.

    Formation of the urea linkage: The final step involves the reaction of an amine with an isocyanate or carbamoyl chloride to form the urea linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine or methyl groups.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Exploration as a lead compound for the development of new therapeutic agents.

    Pharmacology: Studies on its pharmacokinetics and pharmacodynamics.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea would depend on its specific biological target. Generally, it may involve:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interference with cellular pathways: Affecting signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)thiourea: Similar structure but with a thiourea linkage.

    3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)carbamate: Similar structure but with a carbamate linkage.

Uniqueness

    Functional Groups: The specific combination of functional groups in 3-(3-chlorophenyl)-1-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)urea may confer unique chemical and biological properties.

    Reactivity: Differences in reactivity and stability compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O/c1-15-13-20(29-11-2-3-12-29)28-21(24-15)25-17-7-9-18(10-8-17)26-22(30)27-19-6-4-5-16(23)14-19/h4-10,13-14H,2-3,11-12H2,1H3,(H,24,25,28)(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYYMQIKUCYLUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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